molecular formula C13H12N2O B12557815 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile CAS No. 191089-79-9

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile

Cat. No.: B12557815
CAS No.: 191089-79-9
M. Wt: 212.25 g/mol
InChI Key: JBVLMFSUYXCSSX-UHFFFAOYSA-N
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Description

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile is an organic compound with the molecular formula C13H12N2O It is characterized by the presence of a benzonitrile group attached to an amino group, which is further connected to a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 3-oxo-1-cyclohexenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A precursor in the synthesis of 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile.

    4-Cyanoaniline: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a cyclohexenone moiety and a benzonitrile group, which confer distinct chemical and biological properties

Properties

CAS No.

191089-79-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-[(3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H12N2O/c14-9-10-4-6-11(7-5-10)15-12-2-1-3-13(16)8-12/h4-8,15H,1-3H2

InChI Key

JBVLMFSUYXCSSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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